molecular formula C12H20ClNO3 B1478031 2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one CAS No. 2097947-53-8

2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one

Cat. No.: B1478031
CAS No.: 2097947-53-8
M. Wt: 261.74 g/mol
InChI Key: KQQPXHWMWRRBJY-UHFFFAOYSA-N
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Description

2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one is a synthetic spirocyclic compound of interest in advanced chemical research and drug discovery. Spirocyclic scaffolds, such as the 6-oxa-2-azaspiro[4.5]decane core found in this molecule, are highly valued in medicinal chemistry for their three-dimensional structure and ability to improve the physicochemical properties of drug candidates. The integration of an ether oxygen and a nitrogen atom within the spirocycle makes this structure a potential versatile building block for constructing combinatorial libraries. The functional groups, including the hydroxy moiety and the chloro-substituted ketone, provide reactive handles for further synthetic elaboration. This makes the compound a promising intermediate for developing novel pharmacologically active agents, such as enzyme inhibitors or receptor modulators. Specific data regarding its mechanism of action, spectral characteristics, and solubility are the subject of ongoing investigation. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO3/c1-2-10(13)11(16)14-5-4-12(8-14)7-9(15)3-6-17-12/h9-10,15H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQPXHWMWRRBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2(C1)CC(CCO2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one, with the CAS number 2097947-53-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₂₀ClNO₃
  • Molecular Weight : 261.74 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to 2-chloro derivatives often exhibit biological activities through various mechanisms, including:

  • Enzyme Inhibition : Many chloro-substituted compounds act as inhibitors of key enzymes involved in metabolic pathways.
  • Antimicrobial Activity : The spirocyclic structure may enhance interaction with microbial targets, potentially leading to higher efficacy against resistant strains.
  • Modulation of Signaling Pathways : There is evidence that such compounds can influence cell signaling pathways, which is crucial for their therapeutic effects.

Antimicrobial Properties

Studies have shown that 2-Chloro derivatives exhibit promising antimicrobial activities. For instance, related compounds have demonstrated effectiveness against various bacterial strains, comparable to established antibiotics like penicillin and ciprofloxacin .

Case Studies

  • In Vitro Studies : A study evaluated the biological activity of related compounds against mycobacterial and fungal strains using RP-HPLC methods to assess their lipophilicity and antimicrobial efficacy. The results indicated that these compounds had activities comparable to standard treatments .
  • In Vivo Studies : Research involving animal models has shown that similar spirocyclic compounds can reduce infection rates significantly when administered at specific dosages, suggesting potential for therapeutic applications in infectious diseases.

Data Table: Biological Activity Overview

Biological ActivityTest MethodologyResults
AntimicrobialIn vitro assaysEffective against bacterial strains (comparable to penicillin)
Enzyme InhibitionEnzyme assaysSignificant inhibition of key metabolic enzymes
CytotoxicityCell viability assaysLow cytotoxicity observed at therapeutic concentrations

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in the spirocyclic moiety can lead to variations in biological activity. The presence of the chloro group is crucial for enhancing lipophilicity and improving membrane permeability, which are essential for antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one

The closest analog is 3-chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one (CAS: 2097944-56-2), which differs only in the chain length of the chloro-ketone moiety (propanone vs. butanone).

Structural and Physicochemical Differences
Property Propan-1-one Analog Butan-1-one Compound (Theoretical)
Molecular formula C₁₁H₁₈ClNO₃ C₁₂H₂₀ClNO₃
Molecular weight 247.72 g/mol ~261.74 g/mol
Chain length 3-carbon (propanone) 4-carbon (butanone)
Lipophilicity (logP) Estimated higher Likely increased due to CH₂ addition
Melting/Boiling points Not reported Expected to differ due to chain elongation
  • This could influence pharmacokinetic profiles in biological systems.
  • Reactivity :
    The chlorine atom’s electrophilicity is retained, but the extended chain may alter steric hindrance, affecting nucleophilic substitution or oxidation kinetics.

Heteroatom-Modified Analogs

Compounds with variations in the spirocyclic heteroatoms (e.g., sulfur replacing oxygen) or substituents (e.g., phosphonofluoridates, as in ) exhibit distinct properties:

Compound Type Key Differences Relevance to Target Compound
Phosphonofluoridates Contains phosphorus-fluorine bonds (e.g., ) Higher toxicity and reactivity
Sulfur-containing spiro Thia analogs (replacing oxygen) Altered electronic and conformational profiles

These analogs highlight the spirocyclic system’s versatility but diverge significantly in reactivity and applications.

Conformational Analysis

The spiro[4.5]decane system’s puckering dynamics (described by Cremer-Pople coordinates ) influence molecular shape and stability. Theoretical comparisons suggest:

  • Butanone derivative: Longer side chain may induce torsional strain, subtly altering the spiro ring’s puckering amplitude (q) and phase angle (φ).

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one typically involves:

  • Formation of the 6-oxa-2-azaspiro[4.5]decan core through cyclization reactions.
  • Introduction of the hydroxy group at the 9-position on the spirocyclic ring.
  • Functionalization of the butanone side chain, specifically chlorination at the 2-position.

Construction of the 6-oxa-2-azaspiro[4.5]decan Framework

The spirocyclic core can be synthesized via tandem or sequential cyclization methods involving amide activation and intramolecular cyclizations. For example, recent research demonstrates the use of N-(2-propyn-1-yl) amides undergoing Tf2O-promoted amide activation followed by TfOH-promoted Friedel-Crafts ipso-cyclization to afford azaspiro[4.5]deca-6,9-diene-8-ones, which are structurally related spirocyclic compounds.

Alternatively, metal-catalyzed oxidative cyclization has been employed to synthesize related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones from amides derived from 4-aminophenol and α-glycolic or lactic acid. This approach uses oxidants such as bis(acetoxy)iodobenzene and copper catalysts to promote cyclization, providing a strategic route to spirocyclic frameworks with oxygen and nitrogen heteroatoms.

Introduction of the Hydroxy Group at the 9-Position

The hydroxy substituent at the 9-position of the spirocyclic ring is commonly introduced via selective hydroxylation reactions or by using starting materials bearing hydroxy groups that are preserved or transformed during cyclization. For instance, using hydroxy-substituted amides or alcohol precursors allows retention or installation of the hydroxy group during the ring closure step.

Synthesis of the 2-Chlorobutan-1-one Side Chain

The butanone side chain bearing a chlorine atom at the 2-position can be synthesized through halogenation reactions of the corresponding butanone or its precursors. Chlorination methods typically involve:

  • Direct chlorination of the α-position of butanone derivatives using reagents such as thionyl chloride or phosphorus pentachloride.
  • Halogen exchange reactions on suitable precursors.
  • Use of chlorinated building blocks in the initial synthesis stages.

Coupling of the Spirocyclic Core and the Chlorobutanone Side Chain

The final step involves linking the spirocyclic amine or alcohol with the chlorobutanone moiety, often through nucleophilic substitution or amidation reactions, depending on the functional groups present. The linkage is usually at the nitrogen or oxygen atom of the spirocyclic system to the carbonyl carbon of the butanone derivative.

Detailed Research Findings and Data Table

Step Reaction Type Reagents/Conditions Outcome/Notes References
1 Amide activation and cyclization Tf2O, TfOH, N-(2-propyn-1-yl) amides Formation of azaspiro[4.5]deca-6,9-diene-8-ones, spirocyclic core formation
2 Metal-catalyzed oxidative cyclization Bis(acetoxy)iodobenzene (PhI(OAc)2), Cu(I) catalyst Cyclization of hydroxy amides to 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones
3 Hydroxylation / use of hydroxy precursors Hydroxy-substituted amides or alcohols Installation or retention of 9-hydroxy group on spirocyclic ring Inferred from
4 α-Chlorination of butanone derivatives Thionyl chloride, PCl5, or other chlorinating agents Introduction of chlorine at 2-position of butanone side chain General organic synthesis knowledge
5 Coupling reaction Nucleophilic substitution, amidation Linking spirocyclic core with chlorobutanone moiety to form target compound Inferred synthesis logic

Q & A

What are the key challenges in synthesizing 2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of spirocyclic compounds like this requires precise control over ring closure and stereochemistry. A common approach involves multi-step reactions starting with a spirocyclic amine precursor (e.g., 6-oxa-2-azaspiro[4.5]decan-9-ol), followed by chloroacetylation. Key challenges include:

  • Regioselectivity : Ensuring the chloro group is introduced at the correct position.
  • Purification : Separating byproducts due to the compound’s polar nature.
    Methodological Solution :
  • Use low-temperature (-10°C to 0°C) conditions during chloroacetylation to minimize side reactions.
  • Optimize solvent polarity (e.g., dichloromethane/THF mixtures) to improve yield .
  • Employ column chromatography with silica gel and gradient elution (hexane:ethyl acetate, 4:1 to 1:1) for purification .

How can the conformational flexibility of the spirocyclic core be analyzed to predict reactivity?

Advanced Research Question
The 6-oxa-2-azaspiro[4.5]decan ring system exhibits puckering dynamics that influence steric and electronic properties.
Methodological Solution :

  • Cremer-Pople Puckering Parameters : Calculate ring puckering amplitudes (e.g., θ and φ) using crystallographic data to quantify deviations from planarity .
  • Molecular Dynamics (MD) Simulations : Run simulations in solvents like DMSO or water to model ring flexibility under physiological conditions.
  • X-ray Crystallography : Refine structures using SHELXL (SHELX suite) to resolve bond angles and torsion angles critical for reactivity predictions .

How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Advanced Research Question
Discrepancies may arise due to dynamic effects (e.g., ring puckering) or crystal packing forces.
Methodological Solution :

  • Variable-Temperature NMR : Acquire 1H^1H- and 13C^{13}C-NMR spectra at 25°C and -40°C to detect conformational averaging .
  • Density Functional Theory (DFT) : Compare computed NMR chemical shifts (using B3LYP/6-31G**) with experimental data to identify dominant conformers .
  • Hirshfeld Surface Analysis : Use CrystalExplorer to evaluate intermolecular interactions in the solid state that may distort X-ray-derived geometries .

What strategies are effective for functionalizing the hydroxyl group in the spirocyclic moiety?

Basic Research Question
The 9-hydroxy group is a key site for derivatization.
Methodological Solution :

  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBDMS) ether protection to prevent oxidation during subsequent reactions .
  • Esterification : React with acyl chlorides (e.g., acetyl chloride) in anhydrous pyridine to introduce ester functionalities .
  • Oxidation : Convert the hydroxyl group to a ketone using Jones reagent (CrO3_3/H2_2SO4_4), enabling further nucleophilic additions .

How can researchers validate the biological activity of derivatives in pharmacological studies?

Advanced Research Question
The compound’s spirocyclic core is structurally similar to bioactive molecules targeting enzymes or receptors.
Methodological Solution :

  • Molecular Docking : Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina to prioritize synthesis .
  • In Vitro Assays : Test inhibitory activity against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s method or fluorometric assays .
  • ADMET Profiling : Predict pharmacokinetics with SwissADME to rule out derivatives with poor solubility or hepatotoxicity .

What crystallographic software tools are recommended for resolving complex spirocyclic structures?

Basic Research Question
Accurate structural determination is critical for understanding reactivity.
Methodological Solution :

  • Structure Solution : Use SHELXD (SHELX suite) for dual-space direct methods to phase X-ray data .
  • Refinement : Apply SHELXL with TWIN/BASF commands to handle twinning in crystals .
  • Visualization : Generate ORTEP diagrams using WinGX or OLEX2 to validate bond lengths and angles .

How does the electronic environment of the chloroacetyl group influence reactivity?

Advanced Research Question
The electron-withdrawing chloro group affects nucleophilic substitution kinetics.
Methodological Solution :

  • Hammett Analysis : Measure reaction rates with para-substituted nucleophiles to quantify electronic effects .
  • Natural Bond Orbital (NBO) Analysis : Compute charge distribution at the carbonyl carbon using Gaussian 16 to predict electrophilicity .
  • Kinetic Isotope Effects (KIEs) : Compare kH/kDk_H/k_D values for deuterated analogs to probe transition-state geometry .

What are the best practices for characterizing purity and stability?

Basic Research Question
Impurities can arise from hydrolysis or oxidation.
Methodological Solution :

  • HPLC-MS : Use a C18 column (ACN:H2_2O, 0.1% formic acid) to detect degradation products .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (typically >150°C for this compound) .
  • Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure stability during storage .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight245.74 g/mol
Purity (HPLC)≥95% (C18, ACN:H2_2O)
Melting Point112–114°C (DSC)
LogP (Predicted)1.8 (SwissADME)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one

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